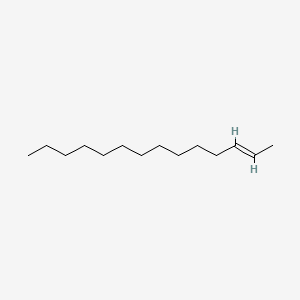

trans-2-Tetradecene

Description

Structure

3D Structure

Properties

CAS No. |

35953-54-9 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

(E)-tetradec-2-ene |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5H,4,6-14H2,1-2H3/b5-3+ |

InChI Key |

OBDUMNZXAIUUTH-HWKANZROSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C/C |

Canonical SMILES |

CCCCCCCCCCCC=CC |

physical_description |

Colorless liquid; [CAMEO] |

Origin of Product |

United States |

Synthesis Methodologies for Trans 2 Tetradecene and Analogous Long Chain Trans Alkenes

Established Chemical Synthesis Routes

Several reliable methods have been established for the synthesis of trans-alkenes. These include dehydrohalogenation, various olefination reactions, and controlled cracking processes.

Dehydrohalogenation of alkyl halides is a fundamental method for introducing double bonds into a molecule. wordpress.com The E2 (bimolecular elimination) mechanism is particularly relevant for the stereoselective formation of trans-alkenes. iitk.ac.in This reaction is a single-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (a halogen), and the leaving group departs simultaneously, resulting in the formation of a double bond. wordpress.com

The stereochemical outcome of the E2 reaction is highly dependent on the conformation of the substrate. For the reaction to proceed, the β-hydrogen and the leaving group must be in an anti-periplanar arrangement, meaning they are in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.com This geometric constraint often leads to the preferential formation of the more thermodynamically stable trans-alkene over the cis-alkene, as the transition state leading to the trans product experiences less steric strain. iitk.ac.instudysmarter.co.uklibretexts.org The choice of base can also influence the product distribution; bulky bases may favor the formation of the less substituted (Hofmann) product, while smaller, strong bases typically yield the more substituted (Zaitsev) product. libretexts.orgfiu.edu

Key Factors Influencing E2 Dehydrohalogenation:

Substrate Structure: Tertiary and secondary alkyl halides react faster than primary ones. wordpress.com

Base Strength: Strong bases, such as alkoxides (e.g., sodium ethoxide), are required.

Leaving Group: The reaction rate increases with a better leaving group (I > Br > Cl > F). wordpress.comiitk.ac.in

Solvent: Polar aprotic solvents are generally favored. iitk.ac.in

Olefination reactions provide powerful and versatile methods for constructing carbon-carbon double bonds, often with high stereocontrol. Several named reactions are instrumental in generating trans-alkenes. organic-chemistry.org

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone olefination methods. organic-chemistry.orgarkat-usa.org The HWE reaction, in particular, is renowned for its high (E)-selectivity, yielding predominantly trans-alkenes. arkat-usa.org It involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. Stabilized phosphonate ylides generally favor the formation of (E)-alkenes.

Another significant method is the Julia-Lythgoe olefination and its more modern variations like the Julia-Kocienski olefination . organic-chemistry.org These reactions typically involve the reaction of a phenyl sulfone with an aldehyde, followed by reductive elimination to form the alkene. They are well-regarded for their ability to produce trans-alkenes with high stereoselectivity. youtube.com

The Peterson olefination utilizes α-silyl carbanions reacting with carbonyl compounds. youtube.com A key advantage of this reaction is that the stereochemical outcome can be controlled by the workup conditions. Acidic workup leads to anti-elimination, forming one isomer, while basic workup results in syn-elimination, producing the other. This allows for the selective synthesis of either cis- or trans-alkenes from the same β-hydroxysilane intermediate. youtube.com

A synthesis of trans-2-tetradecenol, a precursor to trans-2-tetradecene, has been reported using a Wittig-type reaction. In this process, dodecyl aldehyde is reacted with (carbomethoxymethylene)triphenylphosphorane to yield the methyl ester of trans-2-tetradecenoic acid. prepchem.com Subsequent reduction with lithium aluminium hydride affords trans-2-tetradecenol. prepchem.com

Table 1: Comparison of Olefination Reactions for trans-Alkene Synthesis

| Reaction Name | Reactants | Key Features | Stereoselectivity for trans-Alkenes |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Uses stabilized phosphonate ylides; easily removable byproducts. | Generally high (E)-selectivity. arkat-usa.org |

| Julia-Kocienski Olefination | Heteroaryl phenyl sulfone, Aldehyde/Ketone, Base | One-pot procedure; high reliability. | High (E)-selectivity. harvard.edu |

| Peterson Olefination | α-Silyl carbanion, Aldehyde/Ketone | Stereochemical outcome is controllable by acidic or basic workup. | Can be directed to either cis or trans products. youtube.com |

| Grubbs Reaction (Cross Metathesis) | Two different alkenes, Ruthenium catalyst | Tolerant of many functional groups; driven by removal of ethene. | Can provide access to trans-alkenes, though selectivity can vary. organic-chemistry.org |

Cracking is a fundamental process in the petroleum industry used to break down large, complex hydrocarbon molecules into smaller, more valuable ones, including alkenes. ebsco.comwikipedia.org While often associated with the production of light alkenes like ethene and propene, controlled cracking can also be a source of longer-chain alkenes. wikipedia.orgsavemyexams.com

The process involves subjecting long-chain alkanes to high temperatures (thermal cracking) and often pressure, with or without a catalyst (catalytic cracking). ebsco.comwikipedia.org

Thermal Cracking: This method uses high temperatures (typically 450-750°C) and pressures to break C-C bonds. Steam cracking is a variation that operates at even higher temperatures (around 850°C) and is a primary method for producing lighter alkenes for the petrochemical industry. wikipedia.orgstudymind.co.uk

Catalytic Cracking: This process employs a catalyst, such as zeolites (silica-alumina), to facilitate the cracking at lower temperatures (around 480-566°C) and pressures than thermal cracking. ebsco.comwikipedia.org This method is more efficient and provides better control over the products, reducing the formation of undesirable byproducts. wikipedia.org

While industrial cracking is a non-selective process that produces a mixture of alkanes and alkenes of various chain lengths, it remains a significant industrial source of hydrocarbons. studymind.co.uktechnion.ac.il The separation of these complex mixtures is then required to isolate specific isomers like this compound.

Olefination Reactions for trans-Alkene Generation

Stereoselective Preparations Utilizing this compound as a Precursor or Product

This compound is not only a synthetic target but also a valuable building block in the stereoselective synthesis of more complex molecules.

As previously discussed under dehydrohalogenation (Section 1.1.1), elimination reactions are a primary tool for creating double bonds. slideshare.net The principles of E2 elimination, particularly the requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen, are fundamental to achieving high stereoselectivity for the trans product. iitk.ac.in

In a synthetic context, this can be exploited by designing substrates that are predisposed to eliminate in a way that forms a trans-double bond. For example, in the synthesis of sphingolipid analogues, a trans double bond was installed via the elimination of a phenyl sulfoxide (B87167) group from a β-keto sulfoxide after alkylation with (E)-1-bromo-2-tetradecene. acs.orgnih.gov This demonstrates how a precursor containing a trans-alkene moiety can be used to construct a larger molecule while retaining the desired stereochemistry.

The development of asymmetric methods allows for the synthesis of chiral molecules containing trans-alkene units. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One prominent area is the asymmetric epoxidation of trans-alkenes . Catalysts such as the one developed by Shi, which is derived from D-fructose, can efficiently epoxidize trans-alkenes with high enantioselectivity. sigmaaldrich.com This transforms the achiral trans-alkene into a valuable chiral epoxide, which can be opened stereospecifically to access a variety of chiral products.

Asymmetric hydroboration is another powerful technique. Research has shown that rhodium-catalyzed hydroboration of allylamine (B125299) derivatives can produce chiral γ-borylated amines with high enantioselectivity. unl.edu Interestingly, the reaction can proceed through a rhodium-catalyzed cis/trans-alkene isomerization prior to the hydroboration step, meaning the final chirality is independent of the starting alkene's geometry. unl.edu

Furthermore, ring-closing metathesis (RCM) has been employed in the synthesis of enantiopure trans-cyclooctene (B1233481) isomers. researchgate.net This approach can involve the Sharpless asymmetric dihydroxylation of a triene, followed by RCM to form a cis-cyclooctene, which is then converted through a series of steps, including a syn-elimination, to the desired trans-isomer. researchgate.net

In the synthesis of sphingoid bases, olefin cross-metathesis using a Grubbs 2nd generation catalyst has been used to couple an anti-isomer precursor with 1-tetradecene (B72687), yielding a protected 1-deoxy sphingoid base with the desired (E)-configuration as the major product. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (carbomethoxymethylene)triphenylphosphorane |

| 1-tetradecene |

| 2-chlorobutane |

| butene |

| cis-alkene |

| cis-cyclooctene |

| dodecyl aldehyde |

| E-1-bromo-2-tetradecene |

| ethene |

| lithium aluminium hydride |

| methyl ester of trans-2-tetradecenoic acid |

| propene |

| sodium ethoxide |

| trans-2-tetradecenal |

| This compound |

| trans-2-tetradecenol |

Catalytic Partial Hydrogenation Strategies for trans-Alkyne to trans-Alkene Transformation

The stereoselective partial hydrogenation of alkynes is a cornerstone of organic synthesis, providing access to either cis- or trans-alkenes depending on the chosen methodology. While the synthesis of cis-alkenes via syn-addition of hydrogen is well-established, typically using poisoned catalysts like Lindlar's catalyst, the selective formation of trans-alkenes from alkynes presents a more significant challenge. libretexts.orgacs.orgmasterorganicchemistry.com The classical approach to obtaining trans-alkenes is the dissolving metal reduction (e.g., sodium in liquid ammonia), which proceeds through a radical anion intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com However, the development of catalytic hydrogenation systems that favor trans-alkene products is highly desirable for their operational simplicity and functional group tolerance.

Recent advancements have led to a variety of sophisticated catalytic systems capable of achieving high selectivity for trans-alkenes from internal alkynes, including precursors to long-chain alkenes like this compound. These strategies often employ transition metal catalysts based on ruthenium, cobalt, iron, and specialized palladium systems, utilizing various hydrogen sources.

Ruthenium-Based Catalysts

Ruthenium complexes have emerged as particularly effective catalysts for the trans-selective hydrogenation of alkynes. Commercially available ruthenium hydride complexes can efficiently catalyze the reaction under low hydrogen pressure and at low temperatures. acs.org These conditions are notably mild and tolerate a wide array of functional groups, including reducible ones like nitro, cyano, and halides. acs.org A two-chamber reactor setup, which generates hydrogen ex situ, has been successfully used for this transformation. acs.org

Mechanistic studies involving diphenylacetylene (B1204595) suggest that the trans-hydrogenation may occur through a two-step process: an initial reduction to the cis-stilbene (B147466) followed by rapid, catalyst-mediated isomerization to the thermodynamically more stable trans-stilbene. acs.org Another approach involves a two-stage process where an alkyne reacts with a silane (B1218182) in the presence of the ruthenium catalyst [Cp*Ru(MeCN)3]PF6 to give a vinylsilane, which is then protodesilylated using cuprous iodide and TBAF to yield the trans-alkene. researchgate.net

Cobalt- and Iron-Based Pincer Catalysts

Pincer-type complexes of earth-abundant metals like cobalt and iron have been developed for stereodivergent transfer hydrogenation of alkynes. By carefully designing the pincer ligand, the catalyst can be tuned to produce either the Z- or E-alkene with high selectivity. rsc.org For the synthesis of trans-alkenes, cobalt(II) pincer complexes have demonstrated high activity and selectivity using methanol (B129727) and ammonia (B1221849) borane (B79455) as hydrogen donors. rsc.org These reactions proceed under very mild conditions, at low temperatures and with low catalyst loadings (as low as 0.2 mol %). rsc.orgrsc.org

Similarly, iron pincer alkyl complexes have been investigated for the transfer semihydrogenation of various terminal and internal alkynes. acs.org Using phenylsilane (B129415) (PhSiH3) and isopropanol (B130326) (iPrOH) as the hydrogen source, these iron-based catalysts can selectively produce Z-alkenes. acs.org While the focus of this specific study was on Z-alkenes, the development highlights the potential of iron catalysis in stereoselective alkyne reductions.

Palladium-Based Tandem Systems

Although palladium is most famously used in Lindlar's catalyst for cis-alkene synthesis, innovative palladium-based systems have been engineered for trans-selective outcomes. libretexts.orgmasterorganicchemistry.com One notable strategy involves a tandem catalytic system. This approach uses two different heterogeneous catalysts in a one-pot reaction: a Pd3Pb/SiO2 catalyst for the initial alkyne semihydrogenation and a RhSb/SiO2 catalyst for the subsequent isomerization of the resulting alkene to the trans-isomer. acs.org This tandem system effectively hydrogenates a variety of functionalized alkynes to their corresponding (E)-alkenes in good to excellent yields at room temperature and under 1 atm of H2. acs.org Density functional theory (DFT) calculations have shown that the Pd3Pb intermetallic surface has an ideal adsorption profile, strongly holding alkynes while readily releasing the alkene products, thus preventing over-reduction to alkanes. acs.org

The table below summarizes key research findings on various catalytic systems for the trans-selective partial hydrogenation of alkynes.

Research Findings on Catalytic trans-Hydrogenation of Alkynes

| Catalyst System | Alkyne Substrate | Hydrogen Source | Key Conditions | trans:cis Selectivity | Yield |

|---|---|---|---|---|---|

| Ruthenium Hydride Complex | Internal & Terminal Alkynes | H₂ (gas, ex situ) | Low H₂ pressure, low temperature, Toluene or THF | High trans-selectivity | Good to Excellent |

| Cobalt(II) PNNH Pincer Complex | Internal Diaryl Alkynes | Methanol & Ammonia Borane | Low temperature, low catalyst loading | Highly E-selective | High |

| [Cp*Ru(MeCN)3]PF6 / CuI, TBAF | All types of alkynes | Hydrosilylation followed by protodesilylation | Ambient temperature | trans-reduction | High |

| Pd3Pb/SiO2 + RhSb/SiO2 (Tandem) | Functionalized Alkynes | H₂ (gas) | Room temperature, 1 atm H₂ | Good to Excellent E-selectivity | Good to Excellent |

| (Ph₃P)₃RuCl₂ | Diaryl Alkynes | Alcohols (e.g., benzyl (B1604629) alcohol) | Zn/water as reductant | Good E-selectivity | Very Good |

Computational and Theoretical Chemistry of Trans 2 Tetradecene

Density Functional Theory (DFT) Investigations of Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For trans-2-tetradecene, DFT calculations are instrumental in determining its optimal molecular geometry and conformational preferences.

DFT studies reveal that the trans configuration of the double bond in 2-tetradecene (B8313900) results in a relatively linear and extended molecular shape. The long alkyl chain can adopt various conformations, with the all-trans (zigzag) arrangement of the carbon backbone being the most energetically favorable due to minimized steric hindrance. beilstein-journals.org DFT calculations can precisely model bond lengths, bond angles, and dihedral angles. For instance, calculations performed at the B3LYP/6-31G* level of theory with dispersion corrections can provide optimized geometries. beilstein-journals.org

The conformational analysis of long-chain alkenes like tetradecene is complex due to the large number of rotatable bonds. Computational methods, including DFT, have been employed to explore the potential energy surface of such molecules. sci-hub.se These studies help in identifying various stable conformers and the energy barriers between them. For trans-alkenes, the chair conformation is often a key consideration in cyclic analogues, and similar principles of steric and electronic effects govern the conformational preferences in acyclic chains. sci-hub.se

Table 1: Computed Properties of Tetradecene Isomers

| Property | Value (for cis-2-Tetradecene) | Value (for this compound) | Unit | Source |

|---|---|---|---|---|

| Molecular Formula | C14H28 | C14H28 | - | nih.govhznu.edu.cn |

| Molecular Weight | 196.37 | 196.37 | g/mol | nih.gov |

| IUPAC Name | (Z)-tetradec-2-ene | (E)-tetradec-2-ene | - | nih.govhznu.edu.cn |

| Boiling Point | 251 (lit.) | 250 (lit.) | °C | chemicalbook.com |

| Density | - | 0.764 (at 25 °C, lit.) | g/mL |

This table provides a comparative overview of the computed and literature-reported properties for cis- and this compound, highlighting their identical molecular formula and weight but differing structural and physical properties.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is crucial for understanding the mechanisms of chemical reactions involving this compound. Computational approaches can map out entire reaction pathways, identifying intermediates and the high-energy transition states that connect them. osti.gov This is particularly valuable for reactions like isomerization, oxidation, and metathesis.

For instance, in the context of alkene isomerization, DFT calculations can elucidate the step-by-step process. This often involves modeling the interaction of the alkene with a catalyst, such as a transition metal complex. osti.govthieme-connect.com The calculations can reveal the structure of the transition state, which is a critical point on the reaction coordinate that determines the reaction rate. osti.govrsc.org For example, studies on iron-catalyzed alkene isomerization have used DFT to show that the reaction proceeds through an allyl hydride intermediate. osti.gov The relative energies of different transition states can explain the selectivity of a reaction, such as why one isomer is formed preferentially over another. osti.gov

In ozonolysis, another important reaction of alkenes, theoretical models have been used to study the decomposition of the primary ozonide and the subsequent formation of Criegee intermediates. acs.orgacs.org These models help to understand the complex branching pathways and the formation of various products. acs.org The use of high-accuracy methods like CCSD(T) combined with DFT geometries provides a detailed picture of the potential energy surface. acs.orgresearchgate.net

Analysis of Thermodynamic and Kinetic Parameters for Alkene Transformations

Computational chemistry allows for the calculation of key thermodynamic and kinetic parameters that govern the transformation of alkenes. Thermodynamic properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) changes determine the spontaneity and equilibrium position of a reaction. doi.org Kinetic parameters, primarily the activation energy (Ea), determine the rate of the reaction. gdut.edu.cn

DFT and other ab initio methods are used to calculate the energies of reactants, products, and transition states. acs.org From these energies, thermodynamic parameters can be derived. For example, the relative stability of different alkene isomers can be determined by comparing their standard Gibbs free energies of formation. chemeo.com The formation of trans-tetradecene is noted to be thermodynamically favored in certain reactions, such as the metathesis of 1-octene (B94956). capes.gov.brresearchgate.net

Kinetic parameters are obtained by calculating the energy barrier of the transition state relative to the reactants. orientjchem.org Transition state theory can then be used to estimate reaction rate constants. osti.gov These computational predictions are invaluable for understanding reaction mechanisms and for designing more efficient catalytic processes. For example, computational studies have been used to predict rate constants for various steps in thiol-ene reactions involving different alkenes. nih.gov

Table 2: Calculated Thermodynamic Parameters for 2-Tetradecene

| Parameter | Value | Unit | Method |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°gas) | -215.07 | kJ/mol | Joback |

| Gibbs Free Energy of Formation (ΔfG°) | 147.22 | kJ/mol | Joback |

| Enthalpy of Vaporization (ΔvapH°) | 46.72 | kJ/mol | Joback |

This table, based on the Joback calculated property method, presents key thermodynamic data for 2-tetradecene. chemeo.com

Elucidation of Isomeric Stability and Interconversion Barriers for Tetradecene Isomers

This compound is one of several possible isomers of tetradecene, which include positional isomers (where the double bond is at a different position) and geometric isomers (cis/trans). Computational chemistry is a powerful tool for comparing the relative stabilities of these isomers and for calculating the energy barriers for their interconversion.

Generally, trans isomers of acyclic alkenes are more stable than their cis counterparts due to reduced steric strain. nih.gov In cis isomers, the bulky alkyl groups are on the same side of the double bond, leading to steric repulsion, whereas in trans isomers, they are on opposite sides. DFT calculations can quantify this energy difference. aps.org

The interconversion between cis and trans isomers, or the migration of the double bond along the carbon chain, requires overcoming a significant energy barrier. orientjchem.org This process can be catalyzed by acids or transition metals. thieme-connect.comrsc.org Theoretical models can simulate these catalytic processes and calculate the activation energy for isomerization. rsc.orgrsc.org For example, studies on C8H13+ isomers have used DFT to predict relative energies, stabilities, and interconversion pathways, showing that activation energy barriers can vary significantly depending on the specific isomerization step. orientjchem.org Understanding these barriers is crucial for controlling the isomeric composition of a product in chemical synthesis.

Advanced Spectroscopic Analysis and Characterization of Trans 2 Tetradecene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like trans-2-tetradecene. numberanalytics.com It provides critical information about the chemical environment of individual nuclei, enabling the precise determination of molecular structure and stereochemistry. numberanalytics.comwikipedia.org

In the ¹H NMR spectrum of this compound, the vinyl protons (the hydrogen atoms attached to the double-bonded carbons) are of particular diagnostic importance. These protons typically resonate in the downfield region of the spectrum, usually between 5.0 and 6.5 ppm, due to the deshielding effect of the π-electron system of the double bond. The stereochemistry of the double bond can be unequivocally assigned by analyzing the coupling constant (J) between the vinyl protons. For a trans configuration, the vicinal coupling constant (³JH,H) is characteristically large, typically in the range of 11-18 Hz. This is a direct consequence of the dihedral angle of approximately 180° between the coupled protons. In contrast, the corresponding cis-isomer would exhibit a smaller coupling constant, generally between 6-12 Hz.

The allylic protons, which are on the carbon atoms adjacent to the double bond, also provide valuable structural information. These protons typically appear as multiplets in the region of 1.9-2.2 ppm. The multiplicity of these signals arises from coupling to both the vinyl protons and the protons on the adjacent methylene (B1212753) groups in the alkyl chain.

Table 1: Typical NMR Spectroscopic Data for trans-Alkenes

| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (ppm) | Typical Coupling Constant (Hz) |

|---|---|---|---|

| ¹H | Vinyl | 5.0 - 6.5 | ³JH,H (trans) = 11-18 |

| ¹H | Allylic | 1.9 - 2.2 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and providing a "vibrational fingerprint" of a molecule. jascoinc.com For this compound, these methods are particularly useful for confirming the presence and configuration of the carbon-carbon double bond.

In the IR spectrum of this compound, a key absorption band is associated with the C=C stretching vibration. For a trans-disubstituted alkene, this band is often weak or absent due to the low dipole moment change during the vibration. When it is observed, it typically appears in the region of 1665-1675 cm⁻¹. A much more reliable and characteristic absorption for the trans configuration is the out-of-plane C-H bending vibration, which gives rise to a strong band in the 960-975 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C=C stretching vibration in trans-alkenes, which is weak in the IR spectrum, generally produces a strong and sharp band in the Raman spectrum, typically around 1673 cm⁻¹. aip.org This is because the polarizability of the C=C bond changes significantly during the stretching vibration. The combination of IR and Raman data, therefore, offers a robust method for the identification and characterization of the double bond in this compound. aip.orguc.edu

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=C Stretch | 1665-1675 | ~1673 | Weak (IR), Strong (Raman) |

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, electron ionization (EI) is a common method used to generate ions. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of tetradecene (196.37 g/mol ). chemspider.comnist.govnist.gov The fragmentation of the molecular ion provides a characteristic pattern that can be used for identification. Alkenes typically undergo fragmentation via allylic cleavage, which is the breaking of the bond adjacent to the double bond. This process leads to the formation of stable allylic carbocations. The fragmentation pattern can also involve rearrangements, such as the McLafferty rearrangement, if the structural requirements are met.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Environmental Detection

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajol.info This makes it an ideal method for the analysis of complex mixtures and the detection of trace amounts of compounds in various matrices, including environmental samples. innovareacademics.inresearchgate.net

In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other components in the mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a definitive identification of this compound. This technique has been utilized to identify tetradecene isomers in essential oils and other natural products. ajol.inforesearchgate.net For instance, (E)-2-tetradecene has been identified as a constituent in the essential oil of Capparis tomentosa. ajol.info

Table 3: GC-MS Data for Tetradecene Isomers

| Compound | Retention Time (min) | Key m/z values |

|---|---|---|

| This compound | Varies with GC conditions | 196 (M⁺), 55 (base peak), 41 |

X-ray Crystallography for Solid-State Structural Elucidation of trans-Alkene Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While obtaining a suitable single crystal of this compound itself can be challenging due to its low melting point, the principles of X-ray crystallography are highly relevant to understanding the solid-state structure of trans-alkene derivatives. nsf.govnih.govresearchgate.net

Environmental Chemistry and Fate of Trans 2 Tetradecene

Occurrence and Distribution in Environmental Compartments

The distribution of trans-2-tetradecene in the environment is governed by its physical and chemical properties. As a C14 alkene, it is a colorless liquid with a mild odor that floats on water. alfa-chemistry.com Its low water solubility and moderate vapor pressure suggest a tendency to partition from water and soil into the atmosphere.

Atmospheric Degradation Pathways of trans-Alkenes

Once volatilized into the atmosphere, trans-alkenes like this compound are subject to various degradation processes, primarily driven by photochemical reactions. These reactions determine the atmospheric lifetime and the formation of secondary pollutants.

Photochemical Transformations in the Troposphere

The dominant daytime loss process for alkenes in the troposphere is their reaction with hydroxyl (OH) radicals. The rate of this reaction is a key factor in determining the atmospheric lifetime of the alkene. For trans-2-alkenes, the rate constant for the reaction with OH radicals generally increases with the carbon chain length. acs.org

Studies have measured the rate constants for a series of trans-2-alkenes, providing a basis for estimating the reactivity of this compound. For example, the rate constant for trans-2-decene (B104024) is 7.80 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org A study on the reaction of OH radicals with E-7-tetradecene, an isomer of this compound, reported a rate constant of 7.47 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. Based on these data, the atmospheric lifetime of this compound with respect to reaction with OH radicals is estimated to be on the order of a few hours, indicating rapid degradation. This reaction typically proceeds via OH radical addition to the double bond, initiating a series of oxidation reactions. copernicus.org

Table 2: Rate Constants for the Gas-Phase Reactions of OH Radicals with Selected trans-Alkenes at ~298 K

| Alkene | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Source(s) |

|---|---|---|

| trans-2-Hexene | 6.08 ± 0.26 | acs.org |

| trans-2-Heptene | 6.76 ± 0.32 | acs.org |

| trans-2-Octene | 7.23 ± 0.21 | acs.org |

| trans-2-Nonene | 7.54 ± 0.16 | acs.org |

| trans-2-Decene | 7.80 ± 0.26 | acs.org |

| E-7-Tetradecene | 7.47 ± 0.53 |

Ozonolysis Products and Their Environmental Implications

In addition to reacting with OH radicals, alkenes in the atmosphere react with ozone (O₃). This reaction, known as ozonolysis, can be a significant degradation pathway, especially during the night or in areas with high ozone concentrations. acs.org The ozonolysis of alkenes proceeds through the formation of a primary ozonide, which is unstable and decomposes to form a carbonyl compound and a Criegee intermediate. nih.gov These Criegee intermediates are highly reactive and can participate in further reactions that lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. nih.gov

For this compound, ozonolysis is expected to break the double bond, leading to the formation of dodecanal (B139956) and acetaldehyde, along with their corresponding Criegee intermediates. A study on the ozonolysis of 1-tetradecene (B72687) in a smog chamber led to the formation of secondary organic aerosols containing tridecanoic acid. tandfonline.com The ozonolysis of other trans-alkenes has been shown to produce a variety of oxidation products. nih.gov The stabilization of Criegee intermediates from the ozonolysis of long-chain trans-alkenes, such as trans-7-tetradecene, appears to be nearly complete at higher atmospheric pressures. nih.gov The products of these atmospheric reactions contribute to the complex mixture of organic compounds found in atmospheric aerosols.

Biogeochemical Cycling and Biodegradation Potential in Soil and Aquatic Environments

Microbial degradation is a key process in the removal of organic compounds like this compound from soil and aquatic environments. The biodegradability of alkenes depends on factors such as chain length, branching, and the presence of a double bond.

Several studies have demonstrated the ability of microorganisms to degrade long-chain alkanes and alkenes. frontiersin.orgnih.govasm.org Fungi such as Aspergillus flavus have been shown to efficiently degrade n-alkanes ranging from C12 to C30. frontiersin.org While specific studies on this compound are scarce, research on related compounds provides strong evidence for its potential biodegradability. For example, a study on a 1-tetradecene homopolymer showed it to be inherently biodegradable, with 54% degradation after 29 days in a standard test. industrialchemicals.gov.auepa.gov The OECD SIDS assessment for C6-C14 alpha-olefins concluded that they are biodegradable in both soil and water. oecd.org

The biodegradation of long-chain alkenes can be initiated by monooxygenase enzymes that attack the terminal or sub-terminal carbon of the alkyl chain. frontiersin.org This initial oxidation step leads to the formation of alcohols, which are then further metabolized. It is expected that this compound would follow a similar pathway, being broken down by microorganisms present in soil and aquatic systems. The rate and extent of biodegradation will be influenced by environmental conditions such as nutrient availability, temperature, and the composition of the microbial community. researchgate.net

Environmental Transport Phenomena, including Volatilization and Adsorption/Desorption Processes

The movement of this compound through the environment is dictated by processes such as volatilization and adsorption/desorption. Its relatively high vapor pressure and low water solubility suggest that volatilization is a significant transport pathway. oecd.org This means that when released into water or onto soil surfaces, a significant fraction is likely to evaporate into the atmosphere. researchgate.net

The adsorption of organic compounds to soil and sediment is a critical process that affects their mobility and bioavailability. For non-polar compounds like this compound, adsorption is primarily to organic matter in the soil. While specific adsorption coefficients (Koc) for this compound are not available, its hydrophobic nature (high log Kow) suggests it will have a tendency to adsorb to soil and sediment particles, reducing its mobility in water. However, the process of volatilization may compete with adsorption, especially in arid conditions. researchgate.net The transport of C11-C14 hydrocarbons is generally characterized by partitioning between air, water, and soil, with a significant fraction expected to reside in the atmosphere. dhc-solvent.de

Catalytic Transformations and Synthetic Applications of Trans 2 Tetradecene in Organic Chemistry

Catalytic Hydrogenation and Hydrosilylation in the Context of Long-Chain Alkenes

Catalytic hydrogenation and hydrosilylation are fundamental reactions for saturating or functionalizing the double bond of long-chain alkenes like trans-2-tetradecene.

Catalytic Hydrogenation is the process of adding hydrogen across the double bond, converting the alkene to the corresponding alkane (tetradecane). This reduction is typically carried out using heterogeneous catalysts such as platinum or palladium on a carbon support (Pt/C, Pd/C) or nickel-based catalysts (Ni/Al₂O₃) under a hydrogen atmosphere. rsc.orgresearchgate.net The reaction is generally efficient and quantitative, proceeding under mild to moderate temperatures and pressures. researchgate.net For example, the complete hydrogenation of oligo(dec-1-ene)s has been successfully conducted using a Ni/Al₂O₃ catalyst at 150°C and 20 bar H₂. researchgate.net In another instance, arene reduction using 2-propanol as a hydrogen source was effectively catalyzed by a combination of Pt/C and metallic iron. acs.org

Catalytic Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the C=C double bond. This reaction is a highly atom-economical method for producing organosilicon compounds. mdpi.comresearchgate.net While platinum-based catalysts have traditionally dominated this field, recent research has focused on more earth-abundant and cost-effective metals like iron, cobalt, and nickel. nih.gov These catalysts can exhibit high activity and selectivity, often favoring the anti-Markovnikov addition product. mdpi.com For instance, nickel-based pincer complexes are efficient for the anti-Markovnikov hydrosilylation of terminal alkenes, and iron complexes with terpyridine ligands can catalyze the hydrosilylation of long-chain alkenes. mdpi.com A significant development in this area is remote functionalization, where a catalyst combines isomerization and hydrosilylation to install a functional group at a position distant from the original double bond, broadening the scope of accessible silicon derivatives. digitellinc.com

Table 2: Selected Catalyst Systems for Hydrosilylation of Long-Chain Alkenes This table provides examples of modern catalyst systems used for the hydrosilylation of alkenes, highlighting the shift towards earth-abundant metals.

| Catalyst System | Substrate Type | Key Outcome | Reference |

| Iron complexes with terpyridine ligands | Long-chain alkenes (e.g., hex-1-ene) | Catalyzed hydrosilylation with yields up to 95% | mdpi.com |

| Nickel-based pincer complexes | Terminal and functionalized alkenes | Efficient anti-Markovnikov hydrosilylation with high turnover frequencies | mdpi.com |

| (NHC)Ni(0) precatalysts | Long-chain alkenes | Remote functionalization via tandem isomerization and hydrosilylation | digitellinc.com |

| Co(acac)₂/dppf | Styrene derivatives | Anti-Markovnikov hydrosilylation | nih.gov |

Catalytic Oxidation and Epoxidation of trans-Alkenes

The oxidation of this compound, particularly epoxidation, converts the alkene into an epoxide (2,3-epoxytetradecane). Epoxides are highly valuable intermediates in chemical synthesis due to the reactivity of the three-membered oxirane ring. mdpi.com

Catalytic systems for the epoxidation of internal aliphatic alkenes often utilize transition metal catalysts. High efficiencies for the epoxidation of trans-internal aliphatic alkenes have been reported with catalysts based on metals like tungsten, molybdenum, and vanadium, using hydrogen peroxide (H₂O₂) as the oxidant. uu.nl The oxidation of unsaturated fatty acids, which are structurally similar to tetradecene, is a key process in oleochemistry, yielding products for the polymer industry. uu.nl

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for alkene epoxidation. mdpi.com Unspecific peroxygenases (UPOs) are a class of robust, extracellular enzymes that can catalyze the epoxidation of a wide range of alkenes using only H₂O₂ as the oxidant, with water as the sole byproduct. mdpi.comnih.gov

Studies on the enzymatic epoxidation of long-chain terminal alkenes, such as 1-tetradecene (B72687), provide significant insight applicable to internal isomers like this compound. mdpi.comresearchgate.net Various fungal UPOs have demonstrated the ability to epoxidize alkenes from C₁₂ to C₂₀. mdpi.com The reaction often yields the corresponding epoxide as the major product, but can also produce side products like alkenols and other hydroxylated derivatives. mdpi.comresearchgate.net The choice of enzyme is critical, as different UPOs exhibit notable differences in activity and selectivity. For example, in the epoxidation of 1-tetradecene, the UPO from Coprinopsis cinerea (rCciUPO) showed the highest substrate turnover, while the enzyme from Marasmius rotula (MroUPO) was the most selective, yielding 96% of the desired 1,2-epoxytetradecane (B1585259). mdpi.com Chemoenzymatic methods using lipases to generate peracids in situ also provide an effective route for epoxidation. openagrar.de

Table 3: Enzymatic Epoxidation of 1-Tetradecene by Various Unspecific Peroxygenases (UPOs) This table compares the product distribution from the epoxidation of 1-tetradecene, a close analogue of this compound, using different fungal UPOs.

| Enzyme Source | Main Product | Product Distribution (%) | Reference |

| Cyclocybe aegerita (AaeUPO) | 1,2-epoxytetradecane | 85% (Epoxide), 15% (Hydroxylated derivatives) | mdpi.com |

| Marasmius rotula (MroUPO) | 1,2-epoxytetradecane | 96% (Epoxide), 4% (Hydroxylated derivatives) | mdpi.com |

| Coprinopsis cinerea (rCciUPO) | 1,2-epoxytetradecane | 84% (Epoxide), 16% (Hydroxylated derivatives) | mdpi.com |

| Humicola insolens (rHinUPO) | 1,2-epoxytetradecane | 80% (Epoxide), 20% (Hydroxylated derivatives) | mdpi.com |

Catalytic Isomerization and Skeletal Rearrangements of trans-Tetradecene

Catalytic isomerization involves the migration of the double bond along the carbon chain (positional isomerization) and/or the conversion between cis and trans diastereomers (geometric isomerization). dntb.gov.ua For this compound, isomerization can lead to a thermodynamic equilibrium mixture of other internal tetradecene isomers (e.g., 3-tetradecene, 4-tetradecene, etc.) as well as the terminal isomer, 1-tetradecene.

This transformation is often facilitated by "alkene zipper" catalysts, which are typically based on transition metals like palladium or ruthenium. acs.orguni-konstanz.de For example, a palladium complex, [(dtpbx)Pd(OTf)₂], has been shown to be highly active for the isomerization of 1-decene (B1663960) and methyl 9-decenoate, achieving a full equilibrium of double bond isomers. uni-konstanz.de The isomerization of 1-tetradecene at high temperatures (190–196 °C) using specific catalysts has been monitored by ¹H NMR, showing the appearance of signals corresponding to various internal trans-alkenes. researchgate.net It is also possible to isomerize trans-olefins to yield mixtures enriched in the cis-isomer using catalyst systems composed of organolithium compounds and potassium salts. google.com

Skeletal rearrangements, which alter the carbon backbone of the molecule, are generally considered undesirable side reactions in processes like metathesis, as they lead to a loss of product selectivity. google.com However, in specific contexts such as the synthesis of (+)-euphorikanin A, a controlled semipinacol rearrangement of a complex bicyclo[7.4.1]tetradecenone intermediate is a key step in constructing the target molecular skeleton. acs.orgnih.gov

Functionalization and Derivatization Strategies for this compound

The internal double bond of this compound, while less reactive than a terminal double bond, offers a platform for a variety of functionalization and derivatization reactions. These transformations are crucial for converting the simple hydrocarbon into more complex and valuable chemical intermediates. Key strategies include isomerization followed by functionalization, direct modification of the double bond, and derivatization of adjacent functional groups.

One significant strategy involves the migration of the internal double bond to the terminal position, which is thermodynamically unfavorable but can be achieved using specific catalysts. This isomerization-functionalization approach, for instance through hydroboration, allows for the introduction of functional groups at the end of the carbon chain. uantwerpen.be The process hinges on shifting the double bond to a less sterically hindered position, which can then be more readily functionalized. uantwerpen.be

Direct functionalization of the double bond is also a common route. Ozonolysis represents a powerful method for cleaving the double bond to yield aldehydes or carboxylic acids, depending on the workup conditions. This reaction is a general principle for alkenes and is applicable to this compound for producing shorter-chain functionalized molecules. copernicus.org Another approach is derivatization through reactions like acetylation. In one study, (E)-2-tetradecene present in a mixture of wood extractives was derivatized by treatment with pyridine (B92270) and acetic anhydride, demonstrating a straightforward method to introduce an acetate (B1210297) functional group. nih.gov

In the context of atmospheric chemistry, this compound can undergo functionalization through reactions with atmospheric oxidants. For example, its reaction can lead to the formation of hydroxyalkylperoxy radicals, which subsequently react with nitrogen monoxide (NO) to form hydroxynitrates. acs.org

The table below summarizes various functionalization and derivatization strategies applicable to this compound.

| Reaction Type | Reagents/Catalysts | Product Type | Key Findings | Source |

| Hydroboration-Isomerization | Dialkylborane | Terminal functionalized alkanes (e.g., alcohols) | Allows functionalization at the terminal position by shifting the internal double bond. uantwerpen.be | uantwerpen.be |

| Acetylation | Pyridine, Acetic Anhydride | Acetylated derivatives | A direct method to derivatize the compound or associated functional groups. nih.gov | nih.gov |

| Ozonolysis | Ozone (O₃) | Aldehydes, Carboxylic Acids | Cleaves the double bond, leading to the formation of two shorter-chain molecules. copernicus.org | copernicus.org |

| Atmospheric Oxidation | OH radicals, NO | Hydroxynitrates, Dihydroxycarbonyls | Forms functionalized intermediates like hydroxyalkoxy radicals in atmospheric conditions. acs.org | acs.org |

| Isomerization/Metathesis | Ru-based "alkene zipper" catalysts, W-based metathesis catalysts | Longer-chain internal olefins | Tandem isomerization and metathesis can convert internal olefins into longer, more complex olefins. acs.org | acs.org |

Applications as Building Blocks in Complex Molecule Synthesis

The C14 backbone of this compound makes it a valuable building block for the synthesis of complex organic molecules, particularly those with long alkyl chains such as lipids and signaling molecules. Its utility is often realized after an initial functionalization or derivatization step.

A prominent application is in the synthesis of bioactive lipids. For instance, a derivative of this compound, (E)-1-bromo-2-tetradecene, serves as a key building block in the synthesis of novel ceramide analogues. acs.org In this synthesis, the bromo-alkene is used to alkylate a β-keto sulfoxide (B87167), installing the characteristic long, unsaturated acyl chain of the ceramide molecule. acs.org The trans-double bond is critical for the structure of the final product. acs.org

The tetradecene framework is also relevant in the synthesis of insect pheromones, many of which are long-chain unsaturated aldehydes, alcohols, or acetates. google.com For example, the synthesis of 11-tetradecenal, an insect pheromone, proceeds from a tetradecene derivative, highlighting how the C14 skeleton can be elaborated into a biologically active compound. google.com

Furthermore, catalytic transformations can convert this compound into versatile synthetic intermediates. Platinum-catalyzed enantioselective diboration is a notable example. While often applied to terminal alkenes, studies show that 1-tetradecene can isomerize to 2-tetradecene (B8313900) under reaction conditions. nih.gov The diboration reaction installs two boronate ester groups across the double bond, producing a 1,2-bis(boronate) intermediate. nih.gov This product is a highly versatile building block that can be subsequently oxidized to form diols or used in cross-coupling reactions to create more complex structures with controlled stereochemistry. nih.gov

The table below details specific examples of this compound and its derivatives as building blocks in synthesis.

| Target Molecule Class | Key Reagent Derived from this compound | Synthetic Transformation | Role of Tetradecene Unit | Source |

| Ceramide Analogues | (E)-1-bromo-2-tetradecene | C-alkylation of a β-keto sulfoxide | Forms the long unsaturated sphingoid base of the ceramide. acs.org | acs.org |

| Insect Pheromones | trans- and cis-1,1-dialkoxy-11-tetradecene | Hydrolysis | Provides the C14 backbone for the final tetradecenal pheromone. google.com | google.com |

| Chiral Diols | 1-Tetradecene (isomerizes to 2-tetradecene) | Platinum-catalyzed diboration followed by oxidation | Serves as the precursor to a 1,2-bis(boronate) intermediate, a versatile building block. nih.gov | nih.gov |

Natural Occurrence and Biotransformations of Tetradecene Isomers

Identification in Biological Extracts and Natural Products

trans-2-Tetradecene, along with other tetradecene isomers, has been identified as a volatile or semi-volatile component in a variety of biological sources, ranging from medicinal plants to insects. Its presence is typically detected through methods such as gas chromatography-mass spectrometry (GC-MS) analysis of extracts.

In the plant kingdom, this compound has been identified as a minor constituent in the leaves of the purple sweet potato, Ipomoea batatas. nih.gov A study analyzing the secondary metabolites from this plant reported the presence of this compound, contributing to the complex mixture of volatile organic compounds. nih.gov Similarly, it was detected in the chloroform (B151607) extract of Teucrium persicum, a plant from the Lamiaceae family. brieflands.com Extracts of the Bael plant (Aegle marmelos) have also been found to contain tetradecene, which was present in various parts of the plant including the root, stem, leaves, bark, fruit peel, and pulp. innovareacademics.in

Further research has identified tetradecene as a significant volatile compound in the stem of Scabiosa atropurpurea L., where it was one of the most abundant components. mdpi.com It has also been listed as a major phytochemical compound in the leaves of green Christia vespertilionis, a plant noted for its traditional medicinal uses. globalresearchonline.net In the dried fruits of Capsicum species, 2-methyl tetradecene was among the most abundant compounds identified. mdpi.com

Beyond the plant kingdom, tetradecene isomers have been identified in insects. For instance, methanol (B129727) extracts of ground beetles (Carabidae) were found to contain both 1-tetradecene (B72687) and 2-tetradecene (B8313900). ijiset.com These compounds are often associated with chemical communication, acting as pheromones or defensive substances. ijiset.comdiva-portal.org For example, (Z)-7-tetradecene is a known semiochemical for mirid bugs, playing a role in host plant recognition. frontiersin.org

Table 1: Identification of Tetradecene Isomers in Various Natural Sources

| Organism | Part/Extract Type | Identified Isomer(s) | Reference |

|---|---|---|---|

| Ipomoea batatas (Purple Sweet Potato) | Leaves | trans-2-Tetradecene | nih.gov |

| Teucrium persicum | Chloroform Extract | 2-Tetradecene | brieflands.com |

| Aegle marmelos (Bael) | Root, Stem, Leaves, Bark, Fruit Peel, Pulp | Tetradecene | innovareacademics.in |

| Scabiosa atropurpurea L. | Stem Volatile Fraction | Tetradecene | mdpi.com |

| Christia vespertilionis | Leaf Extract | 1-Tetradecene | globalresearchonline.net |

| Ground Beetles (Carabidae) | Methanol Extract | 1-Tetradecene, 2-Tetradecene | ijiset.com |

| Capsicum spp. | Dried Fruit Volatiles | 2-Methyl tetradecene | mdpi.com |

Enzymatic Conversion and Metabolic Pathways in Biological Systems

The biotransformation of tetradecene isomers is primarily studied in microorganisms, which utilize these unsaturated hydrocarbons as carbon sources. The metabolic pathways often involve oxidation at the terminal methyl group or at the double bond.

Fungal species have demonstrated the ability to metabolize 1-tetradecene. For instance, Cunninghamella blakesleeana and a Penicillium species, when grown on a medium containing 1-tetradecene, were found to oxidize it to 13-tetradecenoic acid. ebi.ac.uk This indicates an initial oxidative attack on the terminal methyl group. ebi.ac.uk The bacterium Pseudomonas aeruginosa also metabolizes 1-tetradecene to 13-tetradecenoic acid, alongside a secondary pathway involving oxidation at the double bond to form 2-tetradecanol. ebi.ac.uk

Anaerobic metabolism has also been observed. The sulfate-reducing bacterium Desulfatibacillum aliphaticivorans can metabolize 1-alkenes, including 1-tetradecene. nih.gov This organism transforms 1-tetradecene into 4-methyl-branched fatty acids, such as 4-Me-16:0. nih.gov The proposed pathway involves the oxidation of the double bond at C-1 and subterminal additions of organic carbon at both the C-2 and C-(ω-1) positions. nih.gov

Enzymatic epoxidation represents another significant conversion pathway. Fungal unspecific peroxygenases (UPOs) are capable of catalyzing the epoxidation of long-chain terminal alkenes. csic.esmdpi.com In reactions with 1-tetradecene, UPOs from various fungal sources, such as Marasmius rotula (MroUPO) and Agrocybe aegerita (AaeUPO), can produce 1,2-epoxytetradecane (B1585259) as the main product. csic.esmdpi.com The selectivity varies among enzymes, with some also generating hydroxylated derivatives like tetradecen-3-ol. csic.esmdpi.com

Table 2: Products of Enzymatic Conversion of 1-Tetradecene

| Organism/Enzyme | Metabolic Process | Key Products | Reference |

|---|---|---|---|

| Cunninghamella blakesleeana | Fungal Oxidation | 13-Tetradecenoic acid | ebi.ac.uk |

| Pseudomonas aeruginosa | Bacterial Oxidation | 13-Tetradecenoic acid, 2-Tetradecanol | ebi.ac.uk |

| Desulfatibacillum aliphaticivorans | Anaerobic Metabolism | 4-Methyl-branched fatty acids (e.g., 4-Me-16:0) | nih.gov |

| Fungal Unspecific Peroxygenases (UPOs) | Enzymatic Epoxidation | 1,2-Epoxytetradecane, Tetradecen-3-ol | csic.esmdpi.com |

Formation via Biological Processes (e.g., Plant Secondary Metabolites)

Tetradecene isomers, like other alkenes found in nature, are typically formed as secondary metabolites. mdpi.com In plants, the biosynthesis of volatile organic compounds, including alkenes, is often linked to the fatty acid metabolic pathway. frontiersin.org Fatty acids serve as precursors that undergo various enzymatic modifications to produce a diverse array of compounds. frontiersin.org These secondary metabolites are not essential for the primary growth and reproduction of the plant but play crucial roles in defense against herbivores, pathogens, and in attracting pollinators. mdpi.comnih.gov

In bacteria, a well-defined pathway for 1-alkene biosynthesis involves the oxidative decarboxylation of fatty acids. oup.com Enzymes such as UndA (a soluble diiron enzyme) and UndB (a membrane-bound fatty acid desaturase-like enzyme) catalyze the conversion of free fatty acids into terminal alkenes. oup.com This pathway has been identified in several bacterial genera, including Pseudomonas. oup.com

In insects, long-chain unsaturated hydrocarbons like tetradecene isomers are fundamental components of sex pheromones. diva-portal.org The biosynthesis of these semiochemicals is a highly specific process. For example, the sex pheromone of the eastern spruce budworm (Choristoneura fumiferana) is a mixture of cis- and trans-11-tetradecenal. google.com The synthesis of such compounds in insects involves a series of enzymatic steps, including desaturation and chain-shortening of fatty acids, followed by reductive modification of the carboxyl group to an aldehyde or alcohol. diva-portal.org The precise ratio of isomers produced is critical for biological activity. google.com

Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Catalytic Systems for trans-2-Tetradecene Transformations

The precise control of stereochemistry in chemical transformations is a paramount goal in modern synthesis. For this compound, an internal alkene, developing catalytic systems that can selectively transform it into desired stereoisomers or functionalized products is a significant area of research.

Key transformations for internal alkenes like this compound include metathesis, isomerization, hydrogenation, epoxidation, and diboration.

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction has been revolutionized by well-defined ruthenium and molybdenum catalysts. rsc.orgbeilstein-journals.org For internal alkenes, a key challenge is achieving high stereoselectivity. Research is focused on designing new catalysts that can favor the formation of either Z (cis) or E (trans) products. For instance, molybdenum and tungsten-based Schrock and Hoveyda catalysts have shown promise in promoting Z-stereoselective metathesis reactions. google.com A tandem approach, combining an isomerization catalyst with a metathesis catalyst, allows for the conversion of internal olefins like this compound into new products. In one such system, a ruthenium "alkene zipper" catalyst isomerizes the internal olefin, and a tungsten metathesis catalyst selectively reacts with the terminal olefin intermediate. acs.org

Alkene Isomerization: Catalytic E/Z isomerization is crucial for converting the thermodynamically stable trans-isomer into the generally less stable cis-isomer, or vice versa. Recent work has explored palladium(II) complexes for the E/Z isomerization of unactivated alkenes. nih.govchemrxiv.org Additionally, manganese(I) complexes have been shown to effectively and selectively transform terminal alkenes into internal E-alkenes, with potential for chain-walking isomerization at higher temperatures. acs.org

Stereoselective Hydrogenation and Functionalization: The development of catalysts for the chemo- and stereoselective reduction of alkynes to Z-alkenes using Rh/Cu mixed sol-gel systems has been reported. lookchem.com While this applies to alkyne reduction, the principles of controlling stereoselectivity on metal surfaces are relevant. For functionalization, hydroxyl-directed stereoselective diboration of alkenes using alkoxide catalysis offers a method for creating versatile 1,2-bis(pinacolboronates), which can be oxidized to 1,2-diols. acs.org This approach could provide a route to stereocontrolled di-functionalization of this compound derivatives.

Epoxidation: The conversion of alkenes to epoxides is a vital industrial process. Research into the enzymatic epoxidation of long-chain terminal alkenes using fungal peroxygenases has shown that enzymes like MroUPO can be highly selective. mdpi.com For chemical catalysis, nickel(II) complexes have been demonstrated to be effective for the direct epoxidation of olefins using molecular oxygen and an aldehyde co-reductant. oup.com

| Transformation | Catalyst System Example | Key Research Finding | Citation(s) |

| Isomerization/Metathesis | Ru-based "zipper" catalyst + W-based metathesis catalyst | Enables a one-pot tandem reaction where an internal olefin is isomerized and then undergoes metathesis. acs.org | acs.org |

| E/Z Isomerization | Palladium(II) complexes with aminoquinoline-based directing groups | Allows for the isomerization of unactivated internal alkenes through a monometallic nucleopalladation mechanism. nih.govchemrxiv.org | nih.govchemrxiv.org |

| Hydrogenation (of related alkynes) | Rh/Cu mixed sol-gel system with triethoxysilane | Highly chemo- and stereoselective reduction of alkynes to Z-alkenes, leaving other functional groups intact. lookchem.com | lookchem.com |

| Diboration | Alkoxide-catalyzed with B₂(pin)₂ | Hydroxyl-directed stereoselective syn-addition of diboron (B99234) reagents to homoallylic and bishomoallylic alcohols. acs.org | acs.org |

| Enzymatic Epoxidation | Fungal unspecific peroxygenases (UPOs) | Marasmius rotula UPO (MroUPO) shows high selectivity for epoxidizing the terminal double bond of long-chain alkenes. mdpi.com | mdpi.com |

| Chemical Epoxidation | Bis[1,3-bis(p-methoxyphenyl)-1,3-propanedionato]nickel(II) | Catalyzes the direct epoxidation of olefins with molecular oxygen in the presence of an aldehyde. oup.com | oup.com |

Advanced Computational Approaches for Predicting Reactivity and Environmental Fate of this compound

Computational chemistry has become an indispensable tool for predicting the properties, reactivity, and ultimate fate of chemical compounds. For this compound, these approaches provide insights that are often difficult or costly to obtain through experimentation alone.

Predicting Reactivity and Mechanism: Density Functional Theory (DFT) is a powerful method for investigating reaction mechanisms. Studies have used DFT to explore the intricacies of olefin metathesis, including the initiation reaction of Grubbs-Hoveyda complexes and the entire catalytic cycle. tu-darmstadt.deresearchgate.net For example, a combined experimental and DFT investigation of 1-octene (B94956) metathesis with a Grubbs 1 precatalyst showed that while the formation of the active heptylidene species is kinetically favored, the formation of the final product, trans-7-tetradecene, is thermodynamically favored. researchgate.net Similar computational studies have been applied to alkene isomerization, elucidating the elementary steps and supporting specific mechanistic pathways like anti-nucleopalladation/β-elimination. nih.gov Theoretical studies have also been crucial in understanding the ozonolysis of trans-alkenes, modeling the formation of Criegee intermediates and subsequent products. acs.orgacs.org

Predicting Environmental Fate: Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties, including environmental fate and toxicity. ut.ee These models are essential for regulatory purposes, such as REACH, as they can provide data without the need for extensive animal testing. ut.eeeuropa.eu QSAR models have been developed to predict properties like biodegradability and the acute toxicity of organic pollutants in aquatic environments. europa.eunih.govresearchgate.net For instance, norm index-based QSAR models have shown high correlation coefficients (R² > 0.8) for predicting the acute toxicity of various organic compounds to zebrafish embryos. nih.gov Such models could be applied to this compound to estimate its potential ecotoxicity. Furthermore, structure-activity relationship methods are used to estimate key rate coefficients for atmospheric reactions, such as those with hydroxyl (OH) radicals, which is a primary degradation pathway for volatile organic compounds (VOCs) in the atmosphere. copernicus.org

In-situ Spectroscopic Monitoring of this compound Reactions

Understanding the dynamics of a chemical reaction requires observing it as it happens. In-situ spectroscopic techniques allow researchers to monitor the concentrations of reactants, intermediates, and products in real-time, providing critical data on reaction kinetics and mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is particularly powerful for tracking reactions in the liquid phase. It has been used to monitor the E/Z isomerization of unactivated olefins catalyzed by palladium complexes, allowing for the identification of previously undetectable palladium-alkene intermediate species. nih.govchemrxiv.org In studies of alkene isomerization catalyzed by manganese(I) complexes, in-situ NMR was used to identify key catalytic species. acs.org For olefin metathesis, the rapid formation of the active heptylidene derivative from a Grubbs 1 precatalyst and 1-octene was observed directly using in-situ NMR. researchgate.net

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: These techniques are invaluable for studying catalytic cycles. Time-resolved in-situ IR spectroscopy can be coupled with online product analysis (e.g., gas chromatography) in operando studies to derive structure-performance relationships. rsc.org This has been applied to the hydroformylation of alkenes, where the behavior of rhodium-hydrido-carbonyl complexes can be monitored under reaction conditions. rsc.orgmdpi.com The kinetics of enyne metathesis have also been studied using IR spectroscopy. nih.gov For very fast reactions, UV-Vis spectroscopy combined with stopped-flow methods is used to determine the kinetics of catalyst initiation in olefin metathesis. tu-darmstadt.de

| Technique | Reaction Monitored | Information Gained | Citation(s) |

| In-situ NMR | Alkene E/Z Isomerization | Identification of stable palladium(II)-alkene intermediates; real-time kinetic analysis. nih.govchemrxiv.org | nih.govchemrxiv.org |

| In-situ NMR | Olefin Metathesis | Observation of the rapid formation of the catalytically active alkylidene species. researchgate.net | researchgate.net |

| In-situ IR | Alkene Hydroformylation | Monitoring of catalyst species ([HRh(CO)₂(P∩P)]) and ligand stability under high pressure and temperature. rsc.orgmdpi.com | rsc.orgmdpi.com |

| In-situ IR | Enyne Metathesis | Determination of the rate law and kinetic parameters for cross-metathesis reactions. nih.gov | nih.gov |

| UV-Vis Spectroscopy | Olefin Metathesis | Kinetic studies of the fast initiation phase of Grubbs-Hoveyda complexes. tu-darmstadt.de | tu-darmstadt.de |

Investigation of this compound in Complex Environmental and Biological Systems

The increasing use of long-chain alkenes necessitates a thorough investigation of their behavior and impact once released into the environment. Research in this area focuses on detection, biodegradation, bioaccumulation, and ecotoxicity.

Occurrence in the Environment: Advanced analytical techniques have enabled the detection of trace amounts of organic compounds in environmental samples. In one study, this compound was identified as a constituent in various water sources in Assiut Governorate, Egypt, highlighting its presence as an environmental contaminant. ekb.eg

Biodegradation: The environmental persistence of this compound is largely determined by its biodegradability. Studies on isomerized tetradecenes used in drilling fluids have shown that they are highly biodegradable. ineos.com One bioremediation study found that isomerized tetradecene underwent almost complete degradation (91-96% mass loss) in soil over 93 days. ineos.com Other data suggest that while not readily biodegradable, hydrogenated 1-tetradecene (B72687) homopolymer shows inherent biodegradability, with 54% degradation after 29 days in an OECD 301B test. industrialchemicals.gov.au Tests in marine environments also indicate that isomerized olefins are substantially biodegradable under aerobic conditions.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing trans-2-Tetradecene?

Methodological Answer:

Synthesis typically involves catalytic isomerization of alkenes or Wittig reactions using tetradecanal. Key variables include catalyst choice (e.g., palladium or nickel-based catalysts), reaction temperature (80–120°C), and solvent polarity. Purification via fractional distillation or column chromatography is critical to isolate the trans isomer. Characterization requires GC-MS for purity analysis and NMR (¹H and ¹³C) to confirm double-bond geometry. Cross-validate with IR spectroscopy for functional group identification. Report retention indices and spectral data for reproducibility .

Basic: How do researchers ensure the stability of this compound during storage and experimentation?

Methodological Answer:

Stability studies should test degradation under varying conditions:

- Temperature : Accelerated aging at 40°C vs. ambient.

- Light exposure : UV/Vis spectroscopy to monitor photo-isomerization.

- Oxidation : Headspace GC to detect peroxide formation in aerobic vs. inert atmospheres.

Use stabilizers like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w. Publish stability data in supplementary materials, including kinetic degradation models .

Advanced: How can contradictory data on the reactivity of this compound in catalytic hydrogenation be resolved?

Methodological Answer:

Contradictions often arise from differences in:

- Catalyst surface area (e.g., Pt/C vs. Pd/C particle size).

- Solvent effects (polar aprotic vs. nonpolar solvents altering reaction kinetics).

- Substrate purity (trace impurities inhibiting catalysts).

Propose a replication study with controlled variables:

Standardize catalyst pretreatment (e.g., reduction under H₂ flow).

Use high-purity solvents (HPLC-grade) and substrate (≥99% by GC).

Compare turnover frequencies (TOF) across multiple labs. Publish raw datasets and statistical analysis of variance (ANOVA) .

Advanced: What computational strategies are effective for modeling the electronic structure of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and predict electrophilic addition sites.

- Molecular Dynamics (MD) : Simulate isomerization barriers in explicit solvents (e.g., hexane vs. ethanol).

- Collaborative validation : Compare computational results with experimental UV/Vis and Raman spectra. Highlight discrepancies in torsional angles or van der Waals interactions in published workflows .

Advanced: How should researchers design experiments to investigate the ecological impacts of this compound as a semiochemical?

Methodological Answer:

- Field studies : Deploy gas chromatography–electroantennography (GC-EAD) to identify insect receptor responses.

- Controlled lab assays : Test behavioral thresholds using olfactometers with purified isomers.

- Ecotoxicity screening : Use Daphnia magna or Chlorella vulgaris models to assess LC50 values. Address confounding variables (e.g., temperature, pH) via factorial experimental design. Publish dose-response curves and confidence intervals .

Basic: What analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

- GC×GC-TOFMS : For high-resolution separation in biological or environmental samples.

- Internal standards : Use deuterated analogs (e.g., this compound-d₄) to correct for matrix effects.

- Validation parameters : Report limits of detection (LOD), recovery rates (80–120%), and inter-day precision (RSD <5%). Reference EPA SW-846 protocols for environmental samples .

Advanced: How can meta-analysis address inconsistencies in thermodynamic data (e.g., ΔHf) for this compound?

Methodological Answer:

- Data curation : Aggregate literature values from combustion calorimetry and group-contribution methods.

- Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous studies.

- Uncertainty quantification : Use Monte Carlo simulations to propagate errors. Publish a consensus value with 95% confidence intervals, highlighting methodological biases (e.g., sample purity assumptions) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods for synthesis/purification steps (TLV-TWA: 50 ppm).

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles.

- Spill management : Absorb with vermiculite and neutralize with 10% NaOH. Document SDS data on flammability (flash point ~110°C) and ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.